2-(Morpholin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
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Description
2-(Morpholin-4-yl)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C18H26BNO4 and its molecular weight is 331.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated innovative routes to synthesize and characterize compounds with morpholine components, which are essential for various chemical transformations and pharmaceutical applications. For instance, the synthesis of adducts involving amino(aryl)carbene with phosphorus pentafluoride demonstrates the reactivity of compounds containing morpholine and their potential in developing new chemical entities with unique properties (Guzyr et al., 2013).
Antioxidant Potential
Derivatives of morpholine-containing compounds have been studied for their antioxidant activities. QSAR-analysis of specific derivatives highlights their potential as antioxidants, providing a theoretical basis for designing new antioxidants with improved efficacy (Drapak et al., 2019).
Biological Activity
Compounds featuring morpholine structures have been explored for various biological activities, including antimicrobial and antituberculosis effects. For example, a study on 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showcased remarkable anti-TB activity and superior antimicrobial properties (Mamatha S.V et al., 2019).
Crystal Structure and Characterization
The structural analysis of compounds containing morpholine is vital for understanding their chemical properties and potential applications. Studies have detailed the crystal structure and characterization of these compounds, aiding in the development of new materials and drugs (Sporzyński et al., 2005).
Synthetic Applications
Morpholine derivatives have been applied in synthesizing various pharmacologically active molecules, demonstrating their versatility in medicinal chemistry. For instance, an efficient synthesis route for an NK(1) receptor antagonist aprepitant showcases the utility of morpholine derivatives in drug development (Brands et al., 2003).
Properties
IUPAC Name |
2-morpholin-4-yl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-14(6-8-15)16(21)13-20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJBFRFWVNDUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.